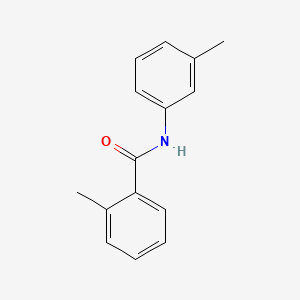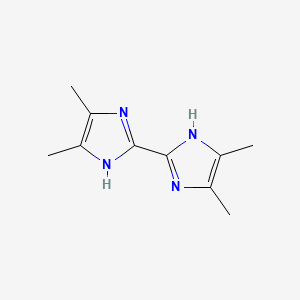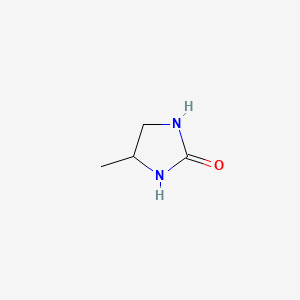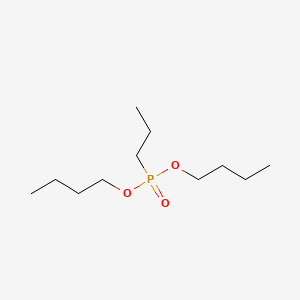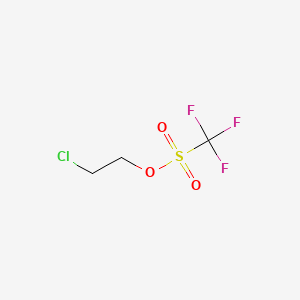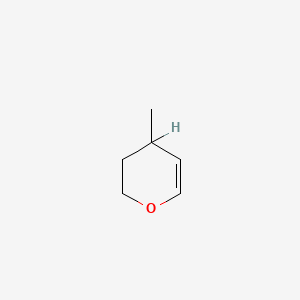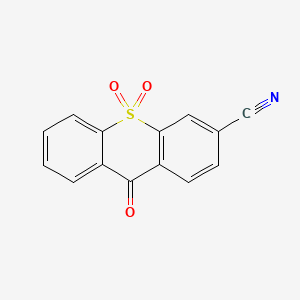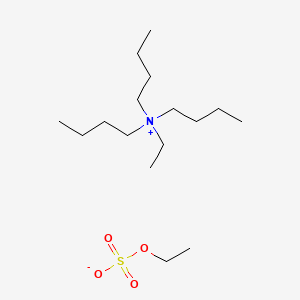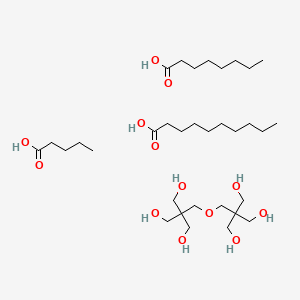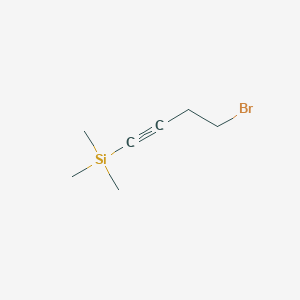
Silane, (4-bromo-1-butynyl)trimethyl-
Übersicht
Beschreibung
Silane, (4-bromo-1-butynyl)trimethyl-, also known as (4-bromo-1-butynyl)trimethylsilane, is an organosilicon compound with the molecular formula C7H13BrSi and a molecular weight of 205.17 g/mol . This compound is characterized by the presence of a bromine atom attached to a butynyl group, which is further bonded to a trimethylsilane moiety. It is commonly used in organic synthesis and various industrial applications due to its unique reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (4-bromo-1-butynyl)trimethyl- typically involves the reaction of 4-bromo-1-butyne with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
4-Bromo-1-butyne+Trimethylsilyl chlorideBaseSilane, (4-bromo-1-butynyl)trimethyl-+By-products
Industrial Production Methods
In industrial settings, the production of Silane, (4-bromo-1-butynyl)trimethyl- is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The process involves continuous monitoring and control of reaction temperature, pressure, and the stoichiometry of reactants. The product is typically purified through distillation or recrystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (4-bromo-1-butynyl)trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted butynyltrimethylsilanes can be formed.
Coupling Products: Biaryl or diaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.
Wissenschaftliche Forschungsanwendungen
Silane, (4-bromo-1-butynyl)trimethyl- is widely used in scientific research due to its versatility:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Catalysis: It is used in the preparation of catalysts and catalytic systems.
Surface Modification: It is employed in modifying surfaces to enhance their properties, such as hydrophobicity or adhesion.
Wirkmechanismus
The mechanism of action of Silane, (4-bromo-1-butynyl)trimethyl- in chemical reactions involves the activation of the bromine atom, which facilitates nucleophilic substitution or coupling reactions. The trimethylsilyl group provides stability and enhances the reactivity of the butynyl moiety by protecting it from unwanted side reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Chloro-1-butynyl)trimethylsilane
- (4-Iodo-1-butynyl)trimethylsilane
- (4-Bromo-1-butynyl)triethylsilane
Uniqueness
Silane, (4-bromo-1-butynyl)trimethyl- is unique due to the presence of the bromine atom, which offers a balance between reactivity and stability. Compared to its chloro and iodo analogs, it provides an optimal reactivity profile for various synthetic applications .
Eigenschaften
IUPAC Name |
4-bromobut-1-ynyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrSi/c1-9(2,3)7-5-4-6-8/h4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYRONUSKGWEHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349041 | |
| Record name | silane, (4-bromo-1-butynyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69361-41-7 | |
| Record name | silane, (4-bromo-1-butynyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromobut-1-yn-1-yl)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

